Seneciphylline

概要

説明

Seneciphylline is a pyrrolizidine alkaloid predominantly found in plants of the genus Senecio. These alkaloids are known for their hepatotoxic properties, which can cause liver damage in humans and animals. This compound, along with other pyrrolizidine alkaloids, is a secondary metabolite produced by plants as a defense mechanism against herbivores .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of seneciphylline involves several steps, starting from the basic pyrrolizidine structure. The process typically includes the formation of necine bases and their subsequent esterification with necic acids. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. extraction from natural sources, such as Senecio plants, is a more feasible method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

化学反応の分析

Types of Reactions: Seneciphylline undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxides, which are also toxic.

Reduction: Reduction reactions can convert this compound to less toxic forms.

Substitution: Various substitution reactions can modify the alkaloid structure, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.

Major Products Formed: The major products formed from these reactions include various N-oxides and reduced forms of this compound, which can have different levels of toxicity and biological activity .

科学的研究の応用

Pharmacological Properties

Antimicrobial Activity

Seneciphylline has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against a range of microorganisms, including bacteria and fungi. For instance, one study noted that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anticancer Effects

Research indicates that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines in vitro, with mechanisms involving cell cycle arrest and apoptosis induction. The compound's ability to disrupt microtubule dynamics has been highlighted as a potential pathway for its anticancer effects .

Embryotoxicity Studies

this compound's effects on embryonic development have been investigated, revealing potential embryotoxicity. In vitro studies on mouse embryos indicated that exposure to this compound could lead to developmental abnormalities, raising concerns about its safety during pregnancy .

Toxicological Concerns

Despite its potential therapeutic applications, this compound is also associated with toxicity. Pyrrolizidine alkaloids, including this compound, are known to cause liver damage and other adverse effects upon prolonged exposure or high doses. The hepatotoxicity of these compounds is attributed to their metabolic conversion to reactive intermediates that can damage cellular structures .

Research Case Studies

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have several therapeutic applications:

- Antimicrobial Treatments : Its effectiveness against bacterial infections could lead to the development of new antimicrobial therapies.

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells suggests it could be explored further for cancer treatment protocols.

- Protective Agents : Investigating this compound's protective effects against oxidative stress may reveal additional therapeutic avenues.

作用機序

Seneciphylline exerts its toxic effects primarily through the formation of reactive metabolites that can bind to cellular macromolecules, leading to cell damage and death. The primary molecular targets include liver cells, where the metabolites cause oxidative stress and apoptosis. The pathways involved include the cytochrome P450 enzyme system, which is responsible for the metabolic activation of this compound .

類似化合物との比較

- Senecionine

- Retrorsine

- Monocrotaline

- Clivorine

Comparison: Seneciphylline shares structural similarities with other pyrrolizidine alkaloids such as senecionine and retrorsine. it differs in its specific necic acid components and the stereochemistry of its necine base. These differences can influence its toxicity and biological activity. For instance, this compound is known to induce both apoptosis and autophagy in liver cells, a feature it shares with senecionine but not with monocrotaline .

生物活性

Seneciphylline is a pyrrolizidine alkaloid (PA) predominantly found in various plant species, particularly in the genus Gynura. This compound has garnered attention due to its significant biological activities, including hepatotoxicity, cytotoxicity, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is structurally characterized by a pyrrolizidine backbone, which is common among PAs. Its presence in herbal remedies has raised concerns regarding safety due to its toxicological profiles. The compound is known to induce liver injury and has been implicated in various health issues related to herbal medicine consumption.

1. Hepatotoxicity

This compound has been linked to hepatic sinusoidal obstruction syndrome (HSOS), a severe liver condition. A study demonstrated that this compound induces apoptosis in hepatocytes through mitochondrial dysfunction. The mechanism involves:

- Mitochondrial depolarization : Loss of mitochondrial membrane potential (MMP).

- Cytochrome c release : Triggering apoptotic pathways.

- Activation of c-Jun N-terminal kinase (JNK) : A critical player in stress-induced apoptosis.

In vivo studies using mice showed that oral administration of this compound at 70 mg/kg resulted in significant liver injury, highlighting its potent hepatotoxic effects .

2. Cytotoxicity

This compound exhibits cytotoxic properties against various cancer cell lines. Research indicates that it can decrease cell viability in liver cancer cells (Huh7.5) and other tumor cell lines, with IC50 values ranging from 34 to 88 µg/mL depending on the extract source . The cytotoxic effects are attributed to its ability to disrupt cellular functions and induce programmed cell death.

3. Antioxidant Activity

While primarily recognized for its toxicity, this compound also displays modest antioxidant properties. Extracts containing this compound have shown the ability to scavenge free radicals, albeit at higher concentrations compared to other antioxidants .

Case Studies

Several case studies have documented the adverse effects associated with this compound consumption:

- A six-month-old girl developed extensive hepatic fibrosis after consuming herbal tea containing Senecio longilobus, which had a high concentration of PAs including this compound. The girl suffered from symptoms leading to liver cirrhosis after prolonged exposure .

- Another case involved a two-month-old boy who exhibited severe symptoms leading to death within days after ingesting a similar herbal preparation .

These cases underscore the potential dangers associated with PAs in traditional herbal remedies.

Table 1: Biological Activity of this compound

Table 2: Case Studies on Hepatotoxicity

特性

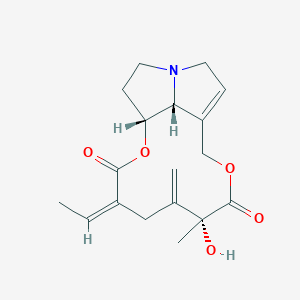

IUPAC Name |

(1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEVNJIUIMLVML-QPSVUOIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026016 | |

| Record name | Seneciphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Seneciphylline is a white powder. (NTP, 1992) | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Sol in water /Hydrochloride/, Sol in chloroform; sparingly sol in ethanol, acetone; slightly sol in water, Difficult solubility in ether and ligroin., In water, 1X10+6 mg/L @ 25 °C /Estimated/ | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.2X10-12 mm Hg @ 25 °C /Estimated/ | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, The effect of oral administration of the pyrrolizidine alkaloids, seneciphylline... from Senecio vulgaris (Compositae) on activities of hepatic epoxide hydrase, glutathione-S-transferase, aminopyrine-N-demethylase and arylhydrocarbon hydroxylase (AHH) was investigated in microsomes of young male albino rats. Seneciphylline significantly increased the activities of epoxide hydrase and glutathione-S-transferase but caused reduction of cytochrome P-450 and related monooxygenase activities. ...Seneciphylline... could not produce any prominent in vitro effect on the hepatic drug metabolizing enzymes under study, except slight stimulation of epoxide hydrase activity by both the alkaloids and slight reduction of aminopyrine demethylase activity by senecionine. | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless prisms | |

CAS No. |

480-81-9 | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Seneciphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seneciphylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENECIPHYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Seneciphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENECIPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZYZ9L5454 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

423 °F (NTP, 1992), 217--218 °C | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。